molecular formula C12H10FNO3 B11805612 5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11805612
M. Wt: 235.21 g/mol
InChI Key: LCYKXACSVZUAJL-UHFFFAOYSA-N
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Description

5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents .

Scientific Research Applications

5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential antibacterial and antiviral properties, making it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound can inhibit the activity of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. These differences can influence its efficacy, spectrum of activity, and potential side effects .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

5-fluoro-1,8-dimethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-6-3-4-8(13)9-10(6)14(2)5-7(11(9)15)12(16)17/h3-5H,1-2H3,(H,16,17)

InChI Key

LCYKXACSVZUAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=O)C(=CN2C)C(=O)O

Origin of Product

United States

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